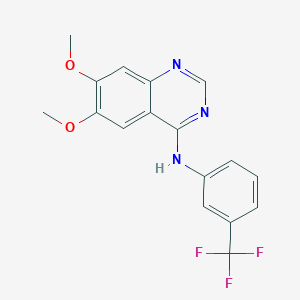

6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

6,7-dimethoxy-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c1-24-14-7-12-13(8-15(14)25-2)21-9-22-16(12)23-11-5-3-4-10(6-11)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQCEKUDWPXRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H14F3N3O2

- Molecular Weight : 349.31 g/mol

- CAS Number : 205195-05-7

- LogP : 4.41

These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological membranes.

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can target bacterial proteins such as FtsZ in Staphylococcus aureus, leading to inhibition of bacterial growth and division . The binding affinity of these compounds to FtsZ is critical for their antibacterial efficacy, as they stabilize FtsZ polymers and inhibit GTPase activity .

Cytotoxicity and Antitumor Activity

Preliminary assessments have indicated that quinazoline derivatives may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in glioma cells and inhibit tumor growth through modulation of key signaling pathways . The specific compound has not been extensively studied in this context; however, its structural features suggest potential for similar activity.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Targets : Compounds in this class often act by inhibiting critical proteins involved in cell division and survival.

- Modulation of Signaling Pathways : Some studies suggest that quinazoline derivatives can affect pathways related to cell proliferation and apoptosis.

Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various quinazoline derivatives against MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecalis). The results indicated that derivatives with trifluoromethyl substitutions had enhanced potency compared to their non-substituted counterparts. This suggests that the trifluoromethyl group may play a role in increasing the interaction strength with bacterial targets .

Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of quinazoline derivatives, compounds were tested against several cancer cell lines. The results showed that certain analogs exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. Although specific data for this compound is limited, related compounds demonstrated promising results .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance electrophilicity, improving interactions with kinase ATP-binding pockets . However, nitro-substituted analogues (e.g., CAS 153437-80-0) exhibit reduced solubility compared to trifluoromethyl derivatives .

- Halogen Substitutions : Chlorophenyl derivatives (e.g., AG-1478) show potent EGFR inhibition but may suffer from off-target effects due to reduced selectivity .

- Phenoxy Modifications: Phenoxyphenyl-substituted compounds (e.g., CAS 1421372-67-9) demonstrate antiproliferative efficacy, likely due to enhanced π-π stacking with hydrophobic kinase domains .

Physicochemical and Spectroscopic Data

NMR and HRMS Profiles

- Target Compound : Expected ¹H NMR signals include methoxy singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). HRMS would confirm [M+H]⁺ at m/z 380.1 (C₁₇H₁₄F₃N₃O₂) .

- N-(3-Chlorophenyl) Analogue : ¹H NMR (DMSO-d₆) shows a singlet for NH at δ 10.2 ppm and aromatic protons at δ 7.3–8.1 ppm .

Solubility and logP Comparisons

*Calculated using ChemDraw.

Q & A

Basic: What are the key synthetic challenges in preparing 6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, and how can they be methodologically addressed?

Answer:

The synthesis involves cyclization of the quinazoline core followed by nucleophilic substitution at the 4-position. Key challenges include:

- Regioselectivity : Ensuring the trifluoromethylphenyl group attaches exclusively to the amine position. This is addressed by using a pre-functionalized aniline derivative (e.g., 3-(trifluoromethyl)aniline) under controlled conditions .

- Purification : Byproducts with similar polarity (e.g., unreacted intermediates) require high-performance liquid chromatography (HPLC) for separation, as demonstrated in analogous quinazoline syntheses .

- Stability : The trifluoromethyl group may hydrolyze under acidic conditions. Neutral or mildly basic reaction media (e.g., dimethylformamide with potassium carbonate) mitigate this .

Advanced: How does the substitution pattern on the quinazoline core influence EGFR inhibitory activity, and what structural modifications could enhance selectivity?

Answer:

The 6,7-dimethoxy groups enhance binding to the hydrophobic pocket of EGFR’s kinase domain, while the 3-(trifluoromethyl)phenyl group improves affinity via π-π stacking and hydrophobic interactions. To enhance selectivity:

- Modify Methoxy Groups : Replace one methoxy with a fluoro substituent to reduce off-target interactions, as seen in structurally similar compounds with improved selectivity profiles .

- Scaffold Hybridization : Integrate triazole or morpholine moieties (as in hybrid analogs) to exploit additional hydrogen-bonding interactions, as demonstrated in machine learning-driven designs .

- Target Mutant EGFR : Focus on substitutions (e.g., T790M mutation) by incorporating bulky groups at the 6-position to overcome steric hindrance in resistant mutants .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- 1H NMR : Expect singlet peaks for methoxy protons (δ 3.8–4.0 ppm), aromatic protons from the quinazoline core (δ 7.5–8.5 ppm), and a downfield-shifted amine proton (δ ~8.2 ppm) due to conjugation .

- 13C NMR : The trifluoromethyl group appears as a quartet (δ ~120 ppm, J = 285 Hz) .

- LC-MS : Molecular ion [M+H]+ at m/z 420.1 (calculated for C₁₉H₁₆F₃N₃O₂). High-resolution MS (HRMS) confirms purity >95% .

Advanced: In studies reporting contradictory IC₅₀ values for this compound against EGFR mutants, what experimental variables could account for these discrepancies, and how should researchers control for them?

Answer:

Discrepancies arise from:

- Cell Line Variability : Use isogenic cell lines (e.g., PC-9 vs. H1975) to isolate mutation-specific effects .

- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) impacts competitive inhibition. Standardize using a radiometric kinase assay (e.g., ³³P-ATP) .

- Compound Purity : HPLC-purified batches (≥98% purity) minimize interference from dehalogenated byproducts .

- Data Normalization : Include gefitinib as a positive control to calibrate inhibition curves across labs .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s kinase inhibitory activity?

Answer:

- Enzyme Assays : Use recombinant EGFR (wild-type and mutants like L858R/T790M) in a fluorescence-based ADP-Glo™ kinase assay to measure IC₅₀ .

- Cell-Based Assays : Quantify phospho-EGFR levels in A431 cells via Western blotting after 24-hour treatment .

- Selectivity Screening : Test against a panel of 50 kinases (e.g., HER2, VEGFR2) to identify off-target effects .

Advanced: How can computational modeling be integrated with experimental data to elucidate the binding mode of this compound to EGFR, and what are the limitations of such approaches?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket. Key interactions include hydrogen bonds between the quinazoline core and Met793 .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility of the trifluoromethyl group .

- Limitations : Force fields may inaccurately model fluorine interactions. Validate predictions with mutagenesis (e.g., Cys797Ala mutation disrupts covalent binding in irreversible inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.